molecular formula C24H21N3O3 B2855852 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile CAS No. 931968-42-2

2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B2855852
CAS No.: 931968-42-2
M. Wt: 399.45
InChI Key: BVHQGESFEUBUAU-UHFFFAOYSA-N
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Description

The compound 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a 1,3-oxazole-4-carbonitrile derivative featuring a furan-2-yl substituent at position 2 and a (2-phenylethyl)amino group at position 5. The furan moiety at position 2 is substituted with a (3-methylphenoxy)methyl group, enhancing lipophilicity, while the phenylethylamino group at position 5 introduces steric bulk and aromatic interactions.

Properties

IUPAC Name

2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-17-6-5-9-19(14-17)28-16-20-10-11-22(29-20)24-27-21(15-25)23(30-24)26-13-12-18-7-3-2-4-8-18/h2-11,14,26H,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHQGESFEUBUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Oxazole Ring Formation: The oxazole ring can be formed by reacting the furan derivative with appropriate reagents under controlled conditions.

    Introduction of the Phenethylamino Group: This step involves the substitution of a suitable leaving group with phenethylamine.

    Attachment of the m-Tolyloxy Group: The m-tolyloxy group can be introduced through etherification reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and oxazole rings.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared with two structurally analogous 1,3-oxazole-4-carbonitriles from the evidence (Table 1):

Table 1: Comparative Analysis of 1,3-Oxazole-4-carbonitrile Derivatives

Compound Name Molecular Formula Molecular Weight Substituent (Position 2) Substituent (Position 5) Key Features
Target Compound C24H22N3O3 ~400.44 5-[(3-methylphenoxy)methyl]furan-2-yl (2-phenylethyl)amino Lipophilic phenoxy; bulky aromatic tail
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile C23H18FN3O4 419.41 5-[(4-methoxyphenoxy)methyl]furan-2-yl (4-fluorobenzyl)amino Electron-withdrawing F; polar methoxy
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile C22H23N3O5 409.44 2-[(2-methoxyphenoxy)methyl] [2-(3,4-dimethoxyphenyl)ethyl]amino Multiple H-bonding methoxy groups
Key Findings:

Substituent Effects on Lipophilicity: The target compound’s 3-methylphenoxy group (logP ~3.2 estimated) increases lipophilicity compared to the 4-methoxyphenoxy (logP ~2.8) and 2-methoxyphenoxy (logP ~2.5) groups in and , respectively. This enhances membrane permeability but may reduce aqueous solubility .

In contrast, the target’s 2-phenylethylamino group provides steric bulk, which may hinder binding to shallow enzyme pockets . ’s compound features 3,4-dimethoxyphenyl and 2-methoxyphenoxy groups, enabling hydrogen-bonding interactions with polar residues in target proteins, a feature absent in the target compound .

Synthetic Accessibility: The synthesis of furan-substituted oxazoles (as in the target compound) typically involves condensation of malononitrile derivatives with phenacyl bromides, as demonstrated in –4 for related furan-3-carbonitriles . Substituted phenoxy groups are introduced via nucleophilic aromatic substitution or coupling reactions.

Hypothetical Biological Implications: The 4-fluorobenzylamino group in ’s compound may enhance selectivity for fluorine-sensitive targets (e.g., kinase ATP-binding sites), whereas the target’s phenylethyl group could favor hydrophobic binding pockets. ’s methoxy-rich structure may improve solubility but limit blood-brain barrier penetration .

Biological Activity

Molecular Formula

  • C : 19
  • H : 20
  • N : 3
  • O : 3

IUPAC Name

2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

Structural Representation

PropertyValue
Molecular Weight314.37 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogPNot available

Antimicrobial Activity

Research has indicated that compounds with oxazole and furan moieties exhibit antimicrobial properties. For instance, derivatives of oxazole have shown promise against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the furan ring in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy.

Anticancer Properties

Studies have highlighted the anticancer potential of furan and oxazole derivatives. For example, compounds similar to the target molecule have demonstrated cytotoxic effects on human tumor cell lines, promoting apoptosis through various mechanisms. The presence of the phenylethylamino group may also contribute to enhanced binding affinity to cancer cell receptors.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of similar oxazole derivatives on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound could be a candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

Compounds containing furan and oxazole rings have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound's structure suggests it may modulate inflammatory pathways, offering therapeutic potential for conditions like arthritis and other inflammatory diseases.

The biological activity of This compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those linked to inflammation and cancer progression.
  • Receptor Binding : Its structure allows for potential binding to various receptors, influencing cellular signaling pathways.
  • Radical Scavenging : The presence of functional groups may enable the compound to act as a radical scavenger, reducing oxidative stress in cells.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Activity TypeCompound StructureTarget Organism/Cell LineObserved Effect
AntimicrobialOxazole derivativesE. coli, S. aureusInhibition of growth
AnticancerFuran-based compoundsMCF-7 (breast cancer)Reduced cell viability
Anti-inflammatoryFuran and oxazole derivativesRAW 264.7 macrophagesDecreased cytokine production

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